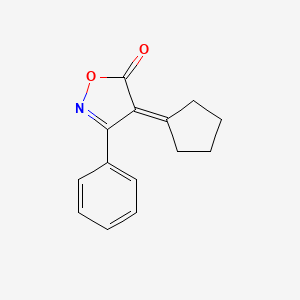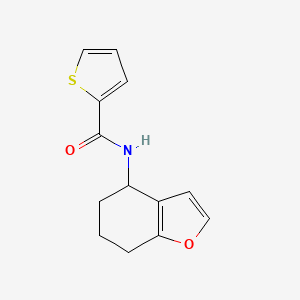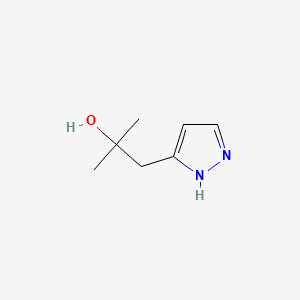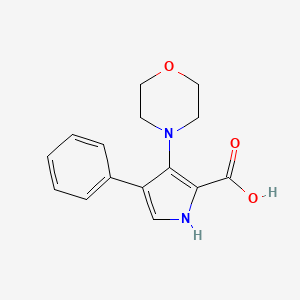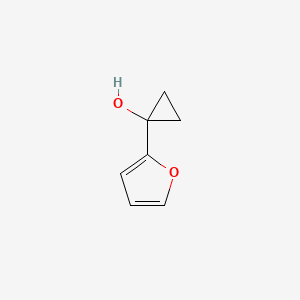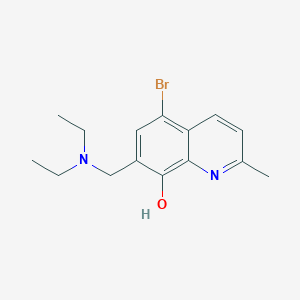
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 5th position, a diethylamino group at the 7th position, and a methyl group at the 2nd position on the quinoline ring. The hydroxyl group at the 8th position further contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 5th position. This is followed by the introduction of the diethylamino group through a Mannich reaction, which involves the reaction of the brominated quinoline with formaldehyde and diethylamine. The final step involves the hydroxylation at the 8th position, which can be achieved through various oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 7-((diethylamino)methyl)-2-methylquinolin-8-ol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 7-((diethylamino)methyl)-2-methylquinolin-8-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Fluorescent Probe: It binds to specific biomolecules, causing a change in its fluorescence properties, which can be used for imaging and detection.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-7-methyl-1H-indazole: Another brominated compound with similar structural features but different biological activities.
5-Bromo-7-azaindolin-2-one: Known for its antitumor activity and used in medicinal chemistry research.
Uniqueness
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol is unique due to the combination of its bromine, diethylamino, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
113712-96-2 |
|---|---|
Fórmula molecular |
C15H19BrN2O |
Peso molecular |
323.23 g/mol |
Nombre IUPAC |
5-bromo-7-(diethylaminomethyl)-2-methylquinolin-8-ol |
InChI |
InChI=1S/C15H19BrN2O/c1-4-18(5-2)9-11-8-13(16)12-7-6-10(3)17-14(12)15(11)19/h6-8,19H,4-5,9H2,1-3H3 |
Clave InChI |
GTKYAAZBWHPSBG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC(=C2C=CC(=NC2=C1O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)


![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
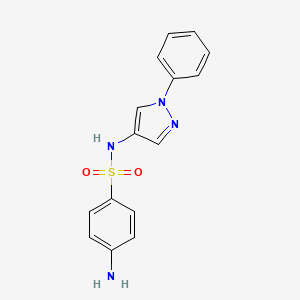
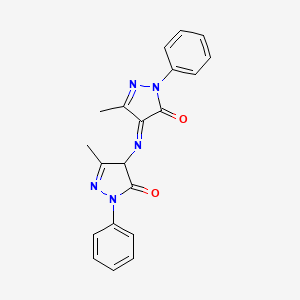
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
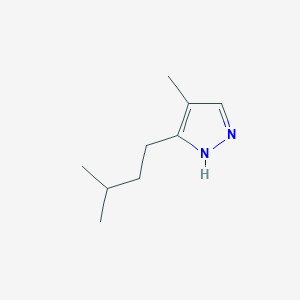
![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
